An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical properties, synthesis protocols, reactivity, and critical applications, offering field-proven insights into its utilization.
Core Compound Identity and Physicochemical Properties
2-Chloro-3,4-dimethoxybenzaldehyde, also known as 2-Chloroveratraldehyde, is an aromatic organic compound featuring a benzaldehyde core. Its structure is characterized by a benzene ring substituted with a chloro group at the 2-position, two methoxy groups at the 3- and 4-positions, and an aldehyde functional group at the 1-position.[1] This specific arrangement of functional groups dictates its unique reactivity and utility as a building block in complex organic synthesis.
The presence of the electron-withdrawing chlorine atom ortho to the aldehyde and meta to the methoxy group, combined with the electron-donating methoxy groups, creates a distinct electronic environment that influences the compound's reactivity and spectroscopic characteristics.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 5417-17-4 | [2] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| IUPAC Name | 2-chloro-3,4-dimethoxybenzaldehyde | [2] |
| Synonyms | 2-Chloroveratraldehyde | |
| Appearance | White to beige or yellow crystalline powder/solid | [3] |
| Melting Point | 69-74 °C | |
| Purity | Typically >98.0% | |
| Topological Polar Surface Area | 35.5 Ų | [3] |
| Complexity | 174 | [3] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde often involves the methylation of a substituted hydroxybenzaldehyde precursor. The following protocol is adapted from established methodologies for similar halogenated aromatic aldehydes, providing a robust and reproducible pathway. The causality behind this choice of reaction is the high efficiency and selectivity of Williamson ether synthesis under phase-transfer conditions, which is ideal for methylating phenolic hydroxyl groups without harsh conditions that might affect the aldehyde or chloro-substituents.
Experimental Protocol: Synthesis via Phase-Transfer Catalyzed Methylation
This procedure is based on the methylation of a precursor like 2-chloro-3-hydroxy-4-methoxybenzaldehyde.
Materials:
-
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst
-
Methyl iodide (CH₃I)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for purification)
-
Deionized water
-
Brine solution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (e.g., 2.31 g, 10 mmol) in 50 mL of dichloromethane.
-
Base Addition: Separately, prepare a solution of NaOH (1.20 g, 30 mmol) in 50 mL of deionized water. Add this aqueous solution to the stirring dichloromethane solution.
-
Catalyst Introduction: Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (TBAHS) (3.40 g, 10 mmol), to the biphasic mixture. The catalyst is crucial as it transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the phenol, making it nucleophilic.
-
Methylation: Add methyl iodide (17 g, 120 mmol), the methylating agent, to the reaction mixture. Allow the reaction to stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours, but can be left overnight for convenience.[3]
-
Workup & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of CH₂Cl₂.[3]
-
Washing: Combine the organic extracts and wash sequentially with brine and deionized water. This removes residual NaOH, TBAHS, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.[3]
-
Purification: To remove the catalyst, grind the crude solid and place it on a fritted Buchner funnel with a 2-3 cm layer of silica gel. Elute with a 1:5 ethyl acetate:hexanes mixture to separate the product from the more polar catalyst.[3]
-
Final Product: Evaporate the solvent from the collected eluent to afford the pure 2-Chloro-3,4-dimethoxybenzaldehyde as a white or yellow solid.[3] Recrystallization from hexanes can be performed if further purification is needed.[3]
Caption: Workflow for the synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-3,4-dimethoxybenzaldehyde is dominated by its aldehyde group, which is a prime site for nucleophilic addition and condensation reactions.
-
Aldol Condensation: The aldehyde can react with enolizable ketones or other aldehydes in the presence of a base to form β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[4] This is a fundamental C-C bond-forming reaction, making it invaluable for building more complex molecular scaffolds.
-
Schiff Base Formation: It readily undergoes condensation with primary amines to form imines (Schiff bases).[4] This reaction is often a key step in the synthesis of various heterocyclic compounds and pharmaceutical targets.
-
Oxidation/Reduction: The aldehyde group can be easily oxidized to a carboxylic acid (2-Chloro-3,4-dimethoxybenzoic acid) or reduced to a primary alcohol (2-Chloro-3,4-dimethoxybenzyl alcohol), providing pathways to other important derivatives.
The chloro and dimethoxy substituents on the aromatic ring also modulate its reactivity in electrophilic aromatic substitution reactions, although the sterically hindered position ortho to the aldehyde makes some substitutions challenging.
Caption: Key reaction pathways for 2-Chloro-3,4-dimethoxybenzaldehyde.
Applications in Drug Discovery and Development
2-Chloro-3,4-dimethoxybenzaldehyde is not just a laboratory curiosity; it is a validated and crucial intermediate in the synthesis of high-value, biologically active molecules. Its utility is demonstrated in several cutting-edge research areas.
-
PDE10A Inhibitors for Schizophrenia: The compound is explicitly used as a reagent in the synthesis of novel 2-methoxyacylhydrazones. These molecules have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) and show activity in animal models of schizophrenia, highlighting a direct application in neuroscience drug discovery.[]
-
TLR4 Agonist Synthesis: It serves as a key building block in the synthesis of euodenine A, a known agonist of human Toll-like receptor 4 (TLR4).[] TLR4 is a critical component of the innate immune system, and modulators of this receptor are of significant interest for developing immunotherapies and vaccine adjuvants.
The versatility of this aldehyde allows for its incorporation into diverse molecular frameworks, making it a valuable starting material for creating libraries of compounds for screening and lead optimization in various therapeutic areas.
Caption: Role as an intermediate in synthesizing bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Chloro-3,4-dimethoxybenzaldehyde is essential for ensuring personnel safety.
GHS Hazard Classification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood, to avoid breathing dust.[6][7]
-
Personal Protection: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[6][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Avoid contact with skin and eyes.[6][7]
Storage:
References
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- 2-Chloro-3,4-dimethoxybenzaldehyde 5417-17-4. TCI EUROPE N.V.
- How is 2,5-Dimethoxybenzaldehyde synthesized in the labor
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- Ver
- 2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE | CAS 5417-17-4.
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- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- 2-Chloro-3,4-dimethoxybenzaldehyde 98 5417-17-4. Sigma-Aldrich.
- 2-Chloro-3,4-dimethoxybenzaldehyde 98.0+%, TCI America 5 g. Fisher Scientific.
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- SAFETY DATA SHEET - 2-Chloro-3,4-dimethoxybenzaldehyde. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific.
- 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum. ChemicalBook.
- SAFETY D
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Sigma-Aldrich.
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- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH.
- 2-Carboxy-3,4-dimethoxybenzaldehyde | CAS 519-05-1. Santa Cruz Biotechnology.
- 2-Chloro-34-dimethoxybenzaldehyde. SpecAU.
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